N-(2H-tetrazol-5-ylmethyl)acetamide

Description

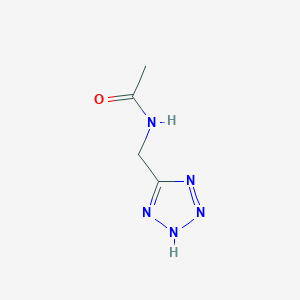

Structure

3D Structure

Properties

IUPAC Name |

N-(2H-tetrazol-5-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-3(10)5-2-4-6-8-9-7-4/h2H2,1H3,(H,5,10)(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXUPAJHLLZSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-(2H-tetrazol-5-ylmethyl)acetamide chemical properties"

For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Core Chemical Properties of N-(2H-tetrazol-5-ylmethyl)acetamide

Introduction

This compound is a derivative of 5-(aminomethyl)tetrazole. The tetrazole ring is a significant structural motif in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acid groups, which can enhance metabolic stability and improve physicochemical properties. This guide provides a summary of the known chemical properties of its direct precursor, outlines a standard synthesis protocol for this compound, and presents its fundamental chemical data. Due to the limited availability of experimental data for the title compound, this document leverages information on its key precursor to provide a comprehensive overview.

Physicochemical Properties

The experimental data for this compound is not extensively available in peer-reviewed literature. However, a detailed analysis of its immediate precursor, C-(2H-tetrazol-5-yl)-methylamine, provides a strong foundation for understanding its chemical nature.

Precursor: C-(2H-tetrazol-5-yl)-methylamine

C-(2H-tetrazol-5-yl)-methylamine (also known as 5-(aminomethyl)-2H-tetrazole) is the primary starting material for the synthesis of this compound. Its properties are summarized in the table below.

| Property | Value |

| CAS Number | 31602-63-8 |

| Molecular Formula | C₂H₅N₅ |

| Molecular Weight | 99.09 g/mol |

| Melting Point | 265°C |

| Boiling Point (Predicted) | 316.5 ± 44.0 °C |

| Density (Predicted) | 1.469 g/cm³ |

| pKa (Predicted) | 2.94 ± 0.10 |

This compound

This table summarizes the core chemical identifiers for the title compound. Experimental physical properties are not readily found in the public domain and would require experimental determination.

| Property | Value |

| Molecular Formula | C₄H₇N₅O |

| Molecular Weight | 141.13 g/mol |

| Canonical SMILES | CC(=O)NCC1=NNN=N1 |

| Physical State | Expected to be a solid at room temperature |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be readily achieved via the N-acetylation of its precursor, C-(2H-tetrazol-5-yl)-methylamine. This is a standard and high-yielding chemical transformation.

Objective: To synthesize this compound by acetylation of C-(2H-tetrazol-5-yl)-methylamine.

Materials:

-

C-(2H-tetrazol-5-yl)-methylamine

-

Acetic anhydride

-

A suitable solvent (e.g., glacial acetic acid, dichloromethane, or tetrahydrofuran)

-

A base (e.g., triethylamine or pyridine, if required)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve C-(2H-tetrazol-5-yl)-methylamine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar. If a non-acidic solvent is used, an equimolar amount of a non-nucleophilic base like triethylamine may be added.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for a period of 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the synthetic pathway from the precursor to the final product, this compound.

Signaling Pathways

There is no specific information available in the reviewed literature regarding the interaction of this compound with biological signaling pathways. Research into the biological activity of this compound would be required to elucidate any potential roles in cellular signaling. Given the prevalence of tetrazole-containing compounds in drug development, particularly as angiotensin II receptor blockers, further investigation into its biological targets could be a valuable area of research.

"N-(2H-tetrazol-5-ylmethyl)acetamide IUPAC name and synonyms"

An In-depth Analysis of its Chemical Identity and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide serves as a comprehensive resource on the chemical compound N-(2H-tetrazol-5-ylmethyl)acetamide. The document aims to provide a detailed overview of its nomenclature, physicochemical properties, and available experimental data. This information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in their understanding and potential application of this molecule.

Chemical Identity and Nomenclature

A thorough investigation of chemical databases and scientific literature indicates that the compound with the specific structure of this compound is not a widely recognized or characterized substance. Searches for this exact name and its structural variations did not yield a definitive IUPAC name, CAS number, or a significant body of research.

The nomenclature of tetrazole derivatives can be complex due to tautomerism. The "2H" designation in the user-provided name specifies the position of the hydrogen atom on the tetrazole ring. It is crucial to distinguish this from the isomeric form, N-(1H-tetrazol-5-ylmethyl)acetamide.

While direct information is unavailable for the requested compound, data for structurally similar molecules can offer some insights. For instance, the related compound N-(2H-tetrazol-5-yl)acetamide , which lacks the methylene bridge, is a known chemical entity. However, the presence of the methylene group in this compound would significantly alter its chemical and physical properties.

Physicochemical Properties

Due to the lack of experimental data for this compound, a summary of its quantitative physicochemical properties cannot be provided. For progress in research and development, these properties would need to be determined empirically upon successful synthesis and purification of the compound.

For reference purposes, a table of predicted physicochemical properties for the closely related but distinct compound, N-(2H-tetrazol-5-yl)acetamide , is presented below. It is imperative to note that these values are not for the requested compound and should be used with caution as indicative values only.

| Property | Value (for N-(2H-tetrazol-5-yl)acetamide) | Data Source |

| Molecular Formula | C3H5N5O | PubChem |

| Molecular Weight | 127.11 g/mol | PubChem |

| XLogP3 | -1.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Experimental Protocols

As of the date of this document, no specific experimental protocols for the synthesis of this compound have been found in the public domain. A potential synthetic route could theoretically involve the acylation of (2H-tetrazol-5-yl)methanamine. The general reaction is depicted in the workflow diagram below.

Logical Workflow for a Potential Synthesis

Caption: A logical workflow for a potential acylation reaction to synthesize this compound.

Signaling Pathways and Biological Activity

There is currently no information available in scientific literature regarding any signaling pathways or biological activities associated with this compound. Research would be required to determine if this compound has any pharmacological effects.

Conclusion

Based on a comprehensive search of available chemical and scientific databases, This compound does not appear to be a well-documented compound. Key identifiers such as its IUPAC name and CAS number are not established, and no experimental data on its synthesis, properties, or biological activity is publicly available. The information provided on related compounds and potential synthetic routes is for reference only and should not be considered as established data for the requested molecule. Further research, beginning with the unambiguous synthesis and characterization of this compound, is necessary to elucidate its chemical and biological profile.

"physicochemical properties of N-(2H-tetrazol-5-ylmethyl)acetamide"

An In-depth Technical Guide to the Physicochemical Properties of N-(2H-tetrazol-5-ylmethyl)acetamide

Abstract

This compound is a heterocyclic compound featuring a tetrazole ring, a functional group of significant interest in medicinal chemistry due to its bioisosteric relationship with carboxylic acids. Understanding the physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent. These properties, including acidity (pKa), lipophilicity (logP), solubility, and melting point, govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This technical guide provides an overview of the predicted and experimentally determined physicochemical properties of this compound and related tetrazole derivatives, details the methodologies for their determination, and presents a logical workflow for such characterization.

Physicochemical Properties

Direct experimental data for this compound is limited in publicly available literature. However, data for the isomeric N-(1H-tetrazol-5-yl)acetamide and other 5-substituted tetrazoles can provide valuable insights into its expected properties. The tetrazole ring's acidity is a key characteristic, with the N-H proton being ionizable. The position of substitution on the tetrazole ring (N-1 vs. N-2) can influence these properties.

Quantitative Data Summary

The following table summarizes key physicochemical properties for related tetrazole compounds to approximate the characteristics of this compound.

| Physicochemical Property | N-(1H-tetrazol-5-yl)acetamide | General 5-Substituted Tetrazoles (Expected Range) | Data Source |

| pKa | 4.88 | 4.5 - 5.5 | |

| logP | -0.99 (Predicted) | -1.0 to 1.0 | |

| Melting Point (°C) | 188-190 | 150 - 250 | |

| Aqueous Solubility | Not reported | Variable, generally moderate | General chemical knowledge |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline standard experimental protocols.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of a molecule's acidity. For tetrazoles, this typically refers to the ionization of the N-H proton.

Methodology:

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined as the pH at which half of the compound has been neutralized (the half-equivalence point). Sophisticated software can be used for more accurate calculations from the titration data.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) quantifies the lipophilicity of a compound, indicating its distribution between an oily (n-octanol) and an aqueous phase.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically phosphate buffer at pH 7.4 to mimic physiological conditions) are pre-saturated with each other.

-

Partitioning: A known concentration of the compound is dissolved in one of the phases. This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached. The system is then allowed to stand for the phases to separate completely.

-

Concentration Measurement: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation.

Methodology:

-

Equilibrium Method: An excess amount of the solid compound is added to a fixed volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: The resulting suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is measured using an analytical method like HPLC or UV-Vis spectroscopy.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and stability of a solid compound.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the compound first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Workflow and Pathway Visualizations

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity like this compound.

Caption: Workflow for Physicochemical Property Determination.

Conclusion

While specific experimental data for this compound remains scarce, the properties of analogous compounds suggest it is likely a moderately acidic compound with a relatively low logP, indicative of good aqueous solubility. The standardized protocols outlined in this guide provide a robust framework for the experimental determination of its key physicochemical parameters. Accurate characterization of these properties is a critical step in the comprehensive evaluation of this and other novel tetrazole derivatives for their potential as drug candidates.

An In-depth Technical Guide on the Solubility and Stability of N-(2H-tetrazol-5-ylmethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-(2H-tetrazol-5-ylmethyl)acetamide, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related compounds and general chemical principles governing tetrazole and acetamide functionalities.

Chemical and Physical Properties

A summary of the predicted and known properties of closely related compounds is presented below to infer the characteristics of this compound.

| Property | Value (Predicted/Inferred) | Data Source/Analogy |

| Molecular Formula | C₄H₆N₆O | - |

| Molecular Weight | 154.13 g/mol | - |

| Appearance | White to off-white crystalline solid | General observation for similar compounds |

| pKa | ~4.9 (for the tetrazole ring) | The acidity of tetrazoles is comparable to carboxylic acids.[1] |

| LogP | -1.0 (Predicted for N-(1H-tetrazol-5-yl)acetamide) | PubChemLite |

Solubility Profile

General Solubility of Tetrazoles: Tetrazole derivatives are known to be soluble in polar solvents. This is attributed to the ability of the nitrogen atoms in the tetrazole ring to form hydrogen bonds with protic solvents.

Expected Solubility of this compound: Based on its structure, which includes a polar tetrazole ring and an acetamide group, this compound is expected to exhibit good solubility in polar solvents.

Predicted Solubility in Various Solvents:

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The tetrazole and acetamide groups can form hydrogen bonds with water. |

| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known to dissolve a wide range of compounds. |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent, solubility may be lower than in protic solvents. |

| Dichloromethane | Sparingly Soluble | A non-polar solvent, unlikely to effectively solvate the polar functional groups. |

| Hexane | Insoluble | A non-polar solvent. |

Stability Profile

The stability of this compound is governed by the inherent stability of the tetrazole ring and the reactivity of the acetamide functional group. Tetrazole rings are generally stable due to their aromatic character.[1]

pH Stability

-

Acidic Conditions: The acetamide linkage is susceptible to hydrolysis under acidic conditions, which would lead to the formation of 5-(aminomethyl)-2H-tetrazole and acetic acid.[2][3][4] The tetrazole ring itself is generally stable in acidic media.

-

Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

-

Basic Conditions: The acetamide bond can also be hydrolyzed under basic conditions, yielding the corresponding tetrazole amine and an acetate salt.[2][3][4]

Thermal Stability

Tetrazole compounds are known to undergo thermal decomposition, often with the elimination of nitrogen gas.[5][6] The decomposition temperature can be influenced by the substituents on the ring. For N-substituted tetrazoles, decomposition may begin with the elimination of a nitrogen molecule directly from the ring.

Photostability

Photolysis of tetrazole derivatives can lead to the cleavage of the tetrazole ring, resulting in a variety of photoproducts.[7][8] The specific degradation pathway is dependent on the substituents and the solvent used.

Experimental Protocols

The following are detailed, generalized experimental protocols for determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered (using a filter compatible with the solvent) to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Study (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and pathways.

Caption: Workflow for a forced degradation stability study.

Methodology:

-

Sample Preparation: Solutions of this compound are prepared in appropriate solvents.

-

Stress Conditions: The solutions are exposed to a range of stress conditions, including:

-

Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at a specified temperature (e.g., 60 °C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Stored at elevated temperatures (e.g., 80 °C) as a solid and in solution.

-

Photolytic: Exposed to UV and visible light according to ICH guidelines.

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples are analyzed using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

-

Characterization: Degradation products can be further characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to elucidate their structures.

Potential Signaling Pathways

While no specific signaling pathways have been definitively associated with this compound, the tetrazole moiety is a well-known bioisostere for the carboxylic acid group. This structural similarity means that tetrazole-containing compounds can sometimes interact with biological targets that recognize carboxylic acids.

Caption: Bioisosteric relationship and potential biological interaction.

This diagram illustrates that due to the bioisosteric relationship between the tetrazole ring and a carboxylic acid group, this compound might interact with biological targets that typically bind to carboxylic acid-containing molecules, leading to a biological response. Further experimental validation is required to confirm any such activity.

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound based on established chemical principles and data from analogous structures. The provided experimental protocols offer a robust framework for obtaining empirical data for this compound. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this and similar molecules.

References

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Acetamide? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Tetrazole Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and its ability to act as a bioisosteric replacement for carboxylic acid and amide functional groups, have made it a cornerstone in the design of novel therapeutic agents.[1] This in-depth technical guide explores the multifaceted biological activities of tetrazole derivatives, presenting quantitative data, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate. The broad spectrum of activities, ranging from anticancer and antimicrobial to anti-inflammatory and antidiabetic, underscores the remarkable versatility of the tetrazole nucleus in drug discovery.[2][3][4]

Core Biological Activities of Tetrazole Derivatives

Tetrazole derivatives have been extensively investigated and have demonstrated significant potential across a wide array of therapeutic areas. This section details their primary biological activities, supported by quantitative data to facilitate comparison and analysis.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer properties of tetrazole-containing compounds.[5] These derivatives have been shown to exhibit cytotoxicity against a variety of human cancer cell lines.[6][7][8][9] The mechanism of their anticancer action is often multifactorial, involving the induction of apoptosis, inhibition of key enzymes like tubulin, and interference with cellular signaling pathways crucial for cancer cell proliferation and survival.[7][10]

Table 1: Anticancer Activity of Selected Tetrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Tetrazole-based isoxazolines (e.g., 4h, 4i) | A549 (Lung) | IC50 | 1.51 µM, 1.49 µM | [6] |

| Tetrazole-based isoxazolines (e.g., 4h, 4i) | MDA-MB-231 (Breast) | IC50 | 2.83 µM, 2.79 µM | [6] |

| Tetrazole based pyrazolines (e.g., 5b, 5c) | MCF-7 (Breast) | IC50 | 0.78 - 3.12 µg/mL | [7] |

| Tetrazole based pyrazolines (e.g., 5b, 5c) | A549 (Lung) | IC50 | 0.78 - 3.12 µg/mL | [7] |

| Tetrazole based pyrazolines (e.g., 5b, 5c) | HepG2 (Liver) | IC50 | 0.78 - 3.12 µg/mL | [7] |

| Tetrazole derivatives (e.g., 5b, 5f, 5l, 5o) | HepG2 (Liver) | IC50 | 1.0–4.0 µM | [8] |

| Tetrazole derivatives (e.g., 5b, 5f, 5l, 5o) | A549 (Lung) | IC50 | 1.0–4.0 µM | [8] |

| N-((2H-tetrazol-5-yl)methyl)-N-tosylpyridin-2-amine (5b) | HT29 (Colon) | IC50 | 24.66 ± 4.51 µM | [11] |

Antibacterial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Tetrazole derivatives have shown considerable promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[2][12][13] A key mechanism of action for some of these compounds is the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[2]

Table 2: Antibacterial Activity of Selected Tetrazole Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |

| Benzimidazole-tetrazole derivative (e1) | E. faecalis | MIC | 1.2 | [12][14] |

| Benzimidazole-tetrazole derivative (b1) | E. faecalis | MIC | 1.3 | [12][14] |

| Benzimidazole-tetrazole derivative (c1) | E. faecalis | MIC | 1.8 | [12][14] |

| Benzimidazole-tetrazole derivative (d1) | E. faecalis | MIC | 2.1 | [12][14] |

| Benzimidazole-tetrazole derivative (e1) | S. aureus | MIC | 18.7 | [12][14] |

| Imide-tetrazole derivatives (1, 2, 3) | S. aureus (clinical) | MIC | 0.8 | [2] |

| Imide-tetrazole derivatives (1, 2, 3) | S. epidermidis (clinical) | MIC | 0.8 | [2] |

| N-ribofuranosyl tetrazole (1c) | E. coli | MIC | 15.06 µM | [13] |

| N-ribofuranosyl tetrazole (5c) | E. coli | MIC | 13.37 µM | [13] |

| N-ribofuranosyl tetrazole (1c) | S. aureus | MIC | 15.06 µM | [13] |

| N-ribofuranosyl tetrazole (5c) | S. aureus | MIC | 13.37 µM | [13] |

| Various derivatives | S. aureus, E. coli, P. aeruginosa | MIC | as low as 125 | [15] |

Antifungal Activity

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. Tetrazole derivatives have emerged as a promising class of antifungal agents, with some compounds exhibiting broad-spectrum activity against various pathogenic fungi, including Candida species and Aspergillus fumigatus.[3][12][16][17]

Table 3: Antifungal Activity of Selected Tetrazole Derivatives

| Compound/Derivative Class | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |

| Benzimidazole-tetrazole derivative (d1) | C. albicans | MIC | 7.4 | [12][14] |

| Benzimidazole-tetrazole derivative (e1) | C. glabrata | MIC | 0.98 | [12][14] |

| Benzimidazole-tetrazole derivative (b1) | C. glabrata | MIC | 1.2 | [12][14] |

| Various tetrazole derivatives | Candida spp. | MIC | 8 - 375 | [16] |

| Albaconazole derivative (D2) | C. albicans | MIC | <0.008 | [17] |

| Albaconazole derivative (D2) | C. neoformans | MIC | <0.008 | [17] |

| Albaconazole derivative (D2) | A. fumigatus | MIC | 2 | [17] |

| Pyrazole-tetrazole derivatives (8, 11, 15, 24, 25) | Candida spp., C. neoformans | MIC | <0.008 - 4 | [4] |

Anti-inflammatory Activity

Certain tetrazole derivatives have been identified as potent anti-inflammatory agents, primarily through their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[18] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Table 4: Anti-inflammatory Activity of Selected Tetrazole Derivatives

| Compound/Derivative Class | Target | Activity Metric | Value (µM) | Reference |

| 1,5-diaryl-substituted tetrazoles | COX-1 | IC50 | 0.42 - 8.1 | [18] |

| 1,5-diaryl-substituted tetrazoles | COX-2 | IC50 | 2.0 - 9.4 | [18] |

| Pyridine derivative (7c) | COX-2 | IC50 | 0.23 | [19] |

Antidiabetic Activity

Tetrazole-containing compounds have shown significant potential in the management of type 2 diabetes mellitus.[20][21] A notable mechanism of action is their ability to act as potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in glucose and lipid metabolism.[5][22][23]

Table 5: Antidiabetic Activity of Selected Tetrazole Derivatives

| Compound/Derivative | Target | Activity Metric | Value | Reference |

| 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole | PPARγ Agonism | EC50 | 6.75 nM | [22][23] |

| 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole | Glucose Lowering (in KKAy mice) | ED25 | 0.0839 mg/kg/day | [22][23] |

| 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole | Glucose Lowering (in Wistar fatty rats) | ED25 | 0.0873 mg/kg/day | [22][23] |

| 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole | Lipid Lowering (in Wistar fatty rats) | ED25 | 0.0277 mg/kg/day | [22][23] |

| GPR119 agonist (81a) | GPR119 Agonism | EC50 | 4.9 nM | [23] |

| GPR119 agonist (81b) | GPR119 Agonism | EC50 | 8.8 nM | [23] |

Antiviral and Antihypertensive Activities

Beyond the aforementioned activities, tetrazole derivatives have also been explored for their antiviral and antihypertensive properties. Several marketed antihypertensive drugs, such as losartan and valsartan, incorporate a tetrazole moiety, which acts as a bioisostere for a carboxylic acid group and is crucial for their activity as angiotensin II receptor blockers.[19] Furthermore, various tetrazole derivatives have been investigated for their ability to inhibit the replication of different viruses.[24][25]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of tetrazole derivatives.

General Synthesis of 5-Substituted-1H-Tetrazoles

A common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between nitriles and an azide source, often catalyzed by a Lewis acid.

Protocol: Zinc-Catalyzed Cycloaddition in Water

-

Reaction Setup: To a solution of the desired nitrile (1.0 equivalent) in water, add sodium azide (1.5 to 2.0 equivalents) and zinc bromide (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-120 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. This will protonate the tetrazole and may cause it to precipitate.

-

Isolation: If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of their viability.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tetrazole derivatives in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[26]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[26]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[13]

Protocol: MIC Determination by Broth Microdilution

-

Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend a few colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the tetrazole derivatives in the broth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing of yeasts and filamentous fungi.[10][27][28][29]

Protocol: CLSI M27 Broth Microdilution for Yeasts

-

Inoculum Preparation: Prepare a yeast suspension from a 24-hour culture on a suitable agar medium (e.g., Sabouraud Dextrose Agar) in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Drug Dilution: Perform serial two-fold dilutions of the antifungal agents in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the standardized yeast inoculum to each well. Incubate the plates at 35°C for 24-48 hours.

-

MIC Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

In Vitro Antiviral Activity: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.[24][30][31][32]

Protocol: CPE Reduction Assay

-

Cell Seeding: Seed a susceptible host cell line (e.g., Vero cells) into a 96-well plate and incubate until a confluent monolayer is formed.

-

Compound and Virus Addition: Remove the culture medium and add serial dilutions of the tetrazole derivative. Then, infect the cells with a specific multiplicity of infection (MOI) of the virus. Include a cell control (no virus, no compound), a virus control (virus, no compound), and a compound toxicity control (compound, no virus).

-

Incubation: Incubate the plate at the optimal temperature and CO2 concentration for the specific virus-cell system for a period sufficient to observe a significant cytopathic effect in the virus control wells (typically 2-5 days).

-

CPE Observation: Observe the cells microscopically for the presence of CPE (e.g., cell rounding, detachment, plaque formation).

-

Quantification: The antiviral activity can be quantified by staining the remaining viable cells with a dye such as crystal violet. The absorbance is then read on a plate reader. The IC50 is the concentration of the compound that inhibits CPE by 50%.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which tetrazole derivatives exert their biological effects is crucial for rational drug design and development. This section provides diagrams of key signaling pathways that are modulated by these compounds.

General Workflow for Synthesis and Screening

The discovery of biologically active tetrazole derivatives typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: General workflow for the synthesis and screening of tetrazole derivatives.

Anti-inflammatory Action: COX-2 Signaling Pathway

Tetrazole derivatives can exert anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key player in the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[1][33][34][35][36]

Caption: Inhibition of the COX-2 signaling pathway by tetrazole derivatives.

Anticancer Mechanism: Induction of Intrinsic Apoptosis

Many anticancer tetrazole derivatives function by inducing apoptosis, or programmed cell death, in cancer cells. The intrinsic pathway is a common route, initiated by intracellular stress and mediated by mitochondria.[37][38][39][40][41]

Caption: Induction of the intrinsic apoptosis pathway by tetrazole derivatives.

Antibacterial Mechanism: Inhibition of DNA Gyrase

A key target for antibacterial tetrazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately bacterial cell death.[42][43][44]

Caption: Mechanism of DNA gyrase inhibition by antibacterial tetrazole derivatives.

Conclusion

The tetrazole moiety has firmly established itself as a versatile and highly valuable scaffold in the field of medicinal chemistry. The diverse and potent biological activities exhibited by its derivatives, including anticancer, antibacterial, antifungal, anti-inflammatory, and antidiabetic properties, highlight its significance in the development of new therapeutic agents. The information presented in this guide, from quantitative activity data to detailed experimental protocols and mechanistic pathway diagrams, is intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of tetrazole chemistry in the ongoing quest for novel and effective medicines. Continued exploration of structure-activity relationships and the synthesis of novel tetrazole-based compounds will undoubtedly lead to the discovery of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CLSI - New and Updated Antifungal Microbiology Documents [rapidmicrobiology.com]

- 11. researchgate.net [researchgate.net]

- 12. ajgreenchem.com [ajgreenchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ajgreenchem.com [ajgreenchem.com]

- 15. southernct.elsevierpure.com [southernct.elsevierpure.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Discovery of a Novel Potent Tetrazole Antifungal Candidate with High Selectivity and Broad Spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [PDF] Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antiviral activity assay [bio-protocol.org]

- 25. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 27. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 28. njccwei.com [njccwei.com]

- 29. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 30. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 31. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 32. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 33. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 36. frontierspartnerships.org [frontierspartnerships.org]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. creative-diagnostics.com [creative-diagnostics.com]

- 40. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 41. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - KE [thermofisher.com]

- 42. creative-diagnostics.com [creative-diagnostics.com]

- 43. researchgate.net [researchgate.net]

- 44. DNA gyrase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Potential Mechanism of Action of N-(2H-tetrazol-5-ylmethyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, "N-(2H-tetrazol-5-ylmethyl)acetamide" is not a widely studied compound with established and publicly available pharmacological data. This guide, therefore, provides a comprehensive framework for investigating its potential mechanism of action based on the known biological activities of its constituent chemical moieties: the tetrazole ring and the acetamide group. The experimental protocols, data tables, and signaling pathways described herein are illustrative of the approaches that would be employed in such an investigation.

Introduction to this compound and its Core Moieties

This compound is a small organic molecule featuring a central acetamide group linked to a tetrazole ring. While specific data on this compound is scarce, the pharmacological activities of tetrazole and acetamide derivatives are well-documented.

-

Tetrazole Moiety: The tetrazole ring is a significant pharmacophore in medicinal chemistry. It is often used as a metabolically stable isostere for a carboxylic acid group, which can enhance pharmacokinetic profiles.[1] Derivatives of tetrazole have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, analgesic, anti-inflammatory, antidiabetic, and antihypertensive properties.[1][2][3]

-

Acetamide Moiety: The acetamide functional group is present in numerous approved drugs and investigational compounds. It can participate in hydrogen bonding and influence a molecule's solubility and ability to interact with biological targets such as enzymes and receptors.[4] N-substituted acetamides, for example, have been explored as enzyme inhibitors.[4]

Given the functionalities present in this compound, it is plausible that the compound could exhibit a range of biological effects. The following sections outline a hypothetical investigation into its mechanism of action.

Hypothetical Mechanisms of Action and Therapeutic Targets

Based on the known activities of tetrazole and acetamide derivatives, several potential mechanisms of action for this compound can be postulated.

Anti-inflammatory and Analgesic Activity

Many tetrazole and acetamide derivatives exhibit anti-inflammatory and analgesic properties.[2][5][6] The potential mechanism could involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Antimicrobial Activity

Both tetrazole and acetamide moieties are found in compounds with antibacterial and antifungal effects.[2][7] The mechanism could involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication.

Anticancer Activity

Certain tetrazole derivatives have been investigated for their anticancer properties.[1][2][3] Potential mechanisms include the inhibition of protein kinases involved in cell proliferation and survival, or the induction of apoptosis.

Antihypertensive Activity

The tetrazole ring is a key component of angiotensin II receptor blockers (ARBs) like valsartan, which are used to treat hypertension.[8][9] It is conceivable that this compound could interact with components of the renin-angiotensin system.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To investigate the hypothetical mechanisms of action, a tiered approach employing a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

3.1.1. Enzyme Inhibition Assays

-

Objective: To determine if the compound inhibits specific enzymes related to a potential therapeutic area (e.g., COX-1/COX-2 for inflammation, bacterial enzymes for antimicrobial activity).

-

Methodology:

-

Recombinant human COX-1 and COX-2 enzymes are used.

-

The compound is pre-incubated with the enzyme at various concentrations.

-

The enzymatic reaction is initiated by the addition of the substrate (e.g., arachidonic acid).

-

The formation of the product (e.g., prostaglandin E2) is measured using an ELISA kit.

-

IC50 values are calculated from the dose-response curves.

-

3.1.2. Receptor Binding Assays

-

Objective: To assess the compound's ability to bind to specific receptors (e.g., angiotensin II receptors).

-

Methodology:

-

Cell membranes expressing the target receptor are prepared.

-

The membranes are incubated with a radiolabeled ligand specific for the receptor and varying concentrations of the test compound.

-

The amount of bound radioligand is measured after separating the bound from the free ligand.

-

The Ki (inhibition constant) is determined from competitive binding curves.

-

3.1.3. Cell-Based Assays

-

Objective: To evaluate the compound's effect on cellular processes in a more physiological context.

-

Methodology (for anti-inflammatory activity):

-

A murine macrophage cell line (e.g., RAW 264.7) is cultured.

-

The cells are pre-treated with the compound at various concentrations.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

The production of inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in the cell culture supernatant is quantified using Griess reagent and ELISA, respectively.

-

EC50 values are determined.

-

In Vivo Models

3.2.1. Animal Models of Disease

-

Objective: To assess the efficacy of the compound in a living organism.

-

Methodology (for analgesic activity):

-

The acetic acid-induced writhing test in mice is used.[6]

-

Mice are administered the test compound or a vehicle control intraperitoneally.

-

After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

-

The number of writhes is counted for a defined period.

-

The percentage inhibition of writhing is calculated compared to the control group.

-

Quantitative Data Presentation

The following tables are templates for how quantitative data from the proposed experiments would be structured.

Table 1: In Vitro Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) |

| This compound | COX-1 | Data |

| This compound | COX-2 | Data |

| Positive Control (e.g., Celecoxib) | COX-2 | Data |

Table 2: Receptor Binding Affinity

| Compound | Receptor Target | Ki (nM) |

| This compound | Angiotensin II Receptor 1 | Data |

| Positive Control (e.g., Valsartan) | Angiotensin II Receptor 1 | Data |

Table 3: In Vivo Efficacy in Analgesia Model

| Treatment Group | Dose (mg/kg) | Mean Writhing Count ± SEM | % Inhibition |

| Vehicle Control | - | Data | - |

| This compound | 10 | Data | Data |

| This compound | 30 | Data | Data |

| This compound | 100 | Data | Data |

| Positive Control (e.g., Aspirin) | 100 | Data | Data |

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway and a general experimental workflow for mechanism of action studies.

Caption: Hypothetical antagonism of the Angiotensin II receptor signaling pathway.

Caption: General experimental workflow for mechanism of action investigation.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, its chemical structure suggests a high potential for biological activity. The tetrazole and acetamide moieties are present in a wide array of pharmacologically active compounds, indicating that this molecule could interact with various biological targets. The experimental framework outlined in this guide provides a clear path for future research to uncover its therapeutic potential. The initial steps should focus on broad in vitro screening across various enzyme and receptor panels to identify primary biological targets. Positive hits would then warrant further investigation through more specific cell-based assays and subsequent in vivo efficacy studies in relevant disease models. Such a systematic approach will be crucial in defining the pharmacological profile of this compound and determining its potential as a novel therapeutic agent.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What is Acetamide used for? [synapse.patsnap.com]

- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemistryjournals.net [chemistryjournals.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(2H-tetrazol-5-ylmethyl)acetamide: Synthesis, Characterization, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Physicochemical Properties

Quantitative data for N-(2H-tetrazol-5-ylmethyl)acetamide is not available in the public domain. However, its properties can be predicted based on its structure and comparison with similar molecules.

| Property | Predicted Value | Notes |

| Molecular Formula | C4H7N5O | |

| Molecular Weight | 141.13 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| LogP | (Calculated) | Likely to be low, indicating good aqueous solubility. |

| pKa | (Estimated) | The tetrazole NH is acidic, with a pKa comparable to carboxylic acids. |

Proposed Synthesis

The synthesis of this compound can be readily envisioned from the commercially available precursor, (2H-tetrazol-5-yl)methanamine. The most straightforward approach involves a standard N-acetylation reaction.

Experimental Protocol: N-acetylation of (2H-tetrazol-5-yl)methanamine

Materials:

-

(2H-tetrazol-5-yl)methanamine

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., triethylamine, pyridine, or sodium bicarbonate)

-

An inert solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, magnetic stirrer, dropping funnel, condenser, etc.)

-

Equipment for purification (rotary evaporator, column chromatography apparatus) and analysis (TLC, NMR, mass spectrometry).

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve (2H-tetrazol-5-yl)methanamine (1.0 equivalent) in the chosen inert solvent. If using a solid base like sodium bicarbonate, add it at this stage.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is particularly important if using a reactive acetylating agent like acetyl chloride to control the exothermicity of the reaction.

-

Addition of Acetylating Agent: Slowly add the acetylating agent (acetic anhydride or acetyl chloride, 1.05-1.2 equivalents) to the stirred solution. If using a liquid base like triethylamine or pyridine, it can be added prior to or concurrently with the acetylating agent.

-

Reaction: Allow the reaction to warm to room temperature and stir for a period of 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by the slow addition of deionized water.

-

If the product is in an organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl, if a basic catalyst was used), deionized water, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

-

Characterization: The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Therapeutic Targets

The tetrazole ring is a key feature in many clinically used drugs. Its presence in this compound suggests several potential areas of pharmacological activity.

Angiotensin II Receptor Antagonism

A significant number of angiotensin II receptor blockers (ARBs), such as losartan and valsartan, incorporate a tetrazole moiety as a bioisostere for a carboxylic acid. These drugs are pivotal in the management of hypertension. The tetrazole group in these molecules interacts with the AT1 receptor. Given this precedent, this compound could be investigated for similar activity.

Antimicrobial and Antifungal Activity

Various derivatives of tetrazole have demonstrated promising antimicrobial and antifungal properties. For example, phenyl(2H-tetrazol-5-yl)methanamine derivatives have been synthesized and evaluated for their antifungal activity. The structural similarity suggests that this compound could be a candidate for antimicrobial screening.

Other Potential Activities

The versatility of the tetrazole pharmacophore has led to its inclusion in compounds with a wide array of biological activities, including:

-

Anticancer

-

Anti-inflammatory

-

Antiviral

-

Antidiabetic

Summary of Biological Activities of Structurally Related Compounds

| Compound Class | Biological Activity | Reference |

| 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide | Angiotensin II (AT1) receptor ligand | |

| 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives | Antihypertensive, antioxidant, urease inhibition | |

| Phenyl(2H-tetrazol-5-yl)methanamine derivatives | Antifungal | |

| General 5-substituted tetrazoles | Antibacterial, antifungal, anticancer, analgesic, anti-inflammatory | |

| 2-(5-Phenyl-2H-tetrazol-2-yl)acetamide derivatives | Potential antidiabetic |

Conclusion

While this compound is not a widely studied molecule, its synthesis is highly feasible from commercially available starting materials. Based on the extensive literature on the pharmacological importance of the tetrazole moiety, this compound represents an interesting target for synthesis and biological evaluation. Its structural features suggest that it could be a valuable scaffold for the development of new therapeutic agents, particularly in the areas of cardiovascular and infectious diseases. Further research is warranted to synthesize, characterize, and screen this compound for a range of biological activities.

An In-depth Technical Guide on the Discovery and History of N-(2H-tetrazol-5-ylmethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2H-tetrazol-5-ylmethyl)acetamide is a heterocyclic compound featuring a tetrazole ring linked to an acetamide group via a methylene bridge. While not a widely recognized therapeutic agent in itself, this molecule represents a critical building block in the synthesis of more complex pharmaceutical compounds. Its history is intrinsically linked to the broader development of tetrazole chemistry in medicinal chemistry, where the tetrazole moiety is often employed as a bioisosteric replacement for a carboxylic acid group. This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, positioning it as a key intermediate in drug discovery and development.

Introduction: The Rise of Tetrazoles in Medicinal Chemistry

The story of this compound begins with the discovery of the tetrazole ring system. The first synthesis of a tetrazole derivative was reported in 1885 by the Swedish chemist J. A. Bladin.[1] However, it was not until the mid-20th century that the significance of tetrazoles in medicinal chemistry was fully appreciated. Researchers began to recognize that the 5-substituted-1H-tetrazole group could serve as a metabolically stable isostere for the carboxylic acid functionality.[2] This bioisosteric relationship stems from their similar pKa values and the ability of the tetrazole ring to engage in comparable intermolecular interactions with biological targets.[3] This discovery opened the door for the incorporation of tetrazole moieties into a wide array of drug candidates to improve their pharmacokinetic and pharmacodynamic profiles.

This compound emerged as a valuable synthon in this context. Its structure provides a simple yet versatile scaffold, combining the desirable properties of the tetrazole ring with a reactive handle (the acetamide group) that allows for further chemical modification and elaboration into more complex drug-like molecules.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of the key intermediate, 5-(aminomethyl)tetrazole, followed by its acetylation.

Step 1: Synthesis of 5-(Aminomethyl)tetrazole

The most common route to 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[3] For the synthesis of 5-(aminomethyl)tetrazole, the starting material is aminoacetonitrile.

Experimental Protocol: Synthesis of 5-(Aminomethyl)tetrazole

-

Materials: Aminoacetonitrile hydrochloride, sodium azide, zinc chloride, water, hydrochloric acid, diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoacetonitrile hydrochloride (1.0 eq) and sodium azide (1.1 eq) in water.

-

Add zinc chloride (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Concentrate the aqueous layer under reduced pressure to obtain the crude 5-(aminomethyl)tetrazole hydrochloride salt. The product can be further purified by recrystallization.

-

Step 2: Acetylation of 5-(Aminomethyl)tetrazole

The final step involves the N-acetylation of the amino group of 5-(aminomethyl)tetrazole. This is a standard transformation that can be accomplished using various acetylating agents.

Experimental Protocol: Synthesis of this compound

-

Materials: 5-(aminomethyl)tetrazole hydrochloride, acetic anhydride, pyridine, dichloromethane.

-

Procedure:

-

Suspend 5-(aminomethyl)tetrazole hydrochloride (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the suspension in an ice bath and add pyridine (2.2 eq) dropwise.

-

Slowly add acetic anhydride (1.2 eq) to the reaction mixture while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

-

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C3H5N5O |

| Molecular Weight | 127.10 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Data not available |

| Solubility | Soluble in polar organic solvents |

| pKa | ~4.5-5.0 (predicted for tetrazole NH) |

Characterization Data (Predicted based on related structures):

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.5-9.0 (br s, 1H, NH-tetrazole), 4.4 (d, 2H, CH₂), 1.9 (s, 3H, CH₃), 8.2 (t, 1H, NH-amide).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 170.0 (C=O), 155.0 (C-tetrazole), 35.0 (CH₂), 22.0 (CH₃).

-

FTIR (KBr, cm⁻¹): ~3300 (N-H stretch, amide), ~3100 (N-H stretch, tetrazole), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II).

-

Mass Spectrometry (ESI+): m/z 128.05 [M+H]⁺.

Role in Drug Discovery and Development

This compound serves as a foundational scaffold for the synthesis of a variety of more complex molecules with therapeutic potential. The tetrazole ring provides a metabolically stable acidic group, while the acetamide portion can be readily modified.

Below is a logical workflow illustrating the role of this compound as a key building block in a hypothetical drug discovery program.

This workflow highlights the progression from the synthesis of the core this compound scaffold to the generation of a diverse library of analogs for structure-activity relationship (SAR) studies, ultimately leading to the identification of lead compounds for further preclinical and clinical development.

Conclusion

This compound, while not a therapeutic agent itself, holds a significant place in the history and practice of medicinal chemistry. Its discovery and utility are a direct consequence of the recognition of the tetrazole ring as a valuable carboxylic acid isostere. The straightforward synthesis and the potential for chemical modification make it a versatile building block for the creation of novel drug candidates. As the demand for new therapeutics continues to grow, the importance of such fundamental scaffolds in enabling the exploration of new chemical space remains paramount. Future research will likely continue to leverage the unique properties of this compound and related structures in the design and synthesis of the next generation of medicines.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of N-(2H-tetrazol-5-ylmethyl)acetamide and Its Analogs

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known safety and handling protocols for N-(2H-tetrazol-5-yl)acetamide and its structural analogs. The information presented herein is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this compound.

Core Safety and Physical Properties

Due to the limited specific data for N-(2H-tetrazol-5-ylmethyl)acetamide, the following tables summarize the known properties of its close analog, N-(2H-tetrazol-5-yl)acetamide. These values provide a foundational understanding of the compound's characteristics.

Table 1: Physical and Chemical Properties of N-(2H-tetrazol-5-yl)acetamide

| Property | Value |

| Molecular Formula | C3H5N5O |

| Molecular Weight | 127.107 g/mol [1] |

| Melting Point/Range | 154 - 158 °C (309 - 316 °F) |

| Topological Polar Surface Area | 83.6 Ų[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 4[1] |

| Rotatable Bond Count | 1[1] |

Table 2: Hazard Identification and Classification for Structurally Similar Tetrazoles

| Hazard Class | Classification | Precautionary Statement |

| Flammability | Flammable Solid (Category 1 or 2) | H228: Flammable solid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Carcinogenicity | Suspected of causing cancer (Category 2) | H351: Suspected of causing cancer |

| Acute Oral Toxicity | Category 4 (for some derivatives) | H302: Harmful if swallowed[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation for some derivatives) | H335: May cause respiratory irritation[2] |

Experimental Protocols and Handling Procedures

The following protocols are based on general best practices for handling potentially hazardous research chemicals and specific recommendations for tetrazole-containing compounds.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical. The following PPE is mandatory when handling this compound or its analogs:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves must be inspected prior to use, and proper glove removal technique should be followed to avoid skin contact. Dispose of contaminated gloves after use.

-

Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.

-

Respiratory Protection: If dusts or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Eyewash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols. Wash hands thoroughly after handling.[2] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The product may be moisture-sensitive. Keep locked up or in an area accessible only to qualified or authorized persons.

Spill and Emergency Procedures

-

Spill: In case of a spill, evacuate the area. For dry spills, carefully sweep up the material and place it in a suitable container for disposal, avoiding dust generation. For liquid spills, absorb with an inert material and dispose of in accordance with local regulations.

-

Fire: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish a fire.[4] Be aware that tetrazole compounds may explode when heated.

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

-

Disposal

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as the product itself.

Visualizing Safety Workflows

To further clarify the necessary safety procedures, the following diagrams, generated using the DOT language, illustrate key workflows for handling and emergency response.

References

In Silico Prediction of N-(2H-tetrazol-5-ylmethyl)acetamide Properties: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the in silico prediction of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for the novel compound N-(2H-tetrazol-5-ylmethyl)acetamide. Due to the limited availability of experimental data for this specific molecule, this document focuses on predictive methodologies, utilizing data from structurally similar compounds for baseline comparison and model validation. Detailed protocols for in silico analysis, predicted data tables, and visual workflows are presented to guide researchers and drug development professionals in evaluating the potential of this compound as a drug candidate.

Introduction

This compound is a small molecule featuring a tetrazole ring, a functional group of significant interest in medicinal chemistry. Tetrazoles are often employed as bioisosteres for carboxylic acids, potentially improving metabolic stability and other pharmacokinetic properties.[1][2] An accurate assessment of the physicochemical and ADMET properties of novel tetrazole-containing compounds is crucial in the early stages of drug discovery to minimize late-stage attrition.[3][4]

This guide outlines a robust in silico workflow to predict the key properties of this compound, providing a foundational dataset for further research and development.

Physicochemical Properties Prediction

The prediction of physicochemical properties is the first step in evaluating the drug-likeness of a new chemical entity. These properties influence a compound's solubility, permeability, and overall bioavailability.

Methodology for In Silico Physicochemical Property Prediction

A standard workflow for predicting physicochemical properties involves several computational steps. The process begins with the generation of a 2D or 3D representation of the molecule. This structure is then used as input for various quantitative structure-property relationship (QSPR) models and algorithms to calculate key descriptors.

Experimental Protocol:

-

Molecular Structure Generation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, CC(=O)NCC1=NNN=N1, is used to generate a 2D structure and subsequently a 3D conformer using computational chemistry software (e.g., ChemDraw, MarvinSketch).

-

Descriptor Calculation: The generated molecular structure is submitted to computational platforms such as SwissADME, admetSAR, or other specialized software.[3] These tools calculate a wide range of descriptors.

-

Property Prediction: The software employs various models to predict properties:

-

Molecular Weight (MW): Calculated from the molecular formula.

-

logP (Octanol-Water Partition Coefficient): Predicted using atom-based or fragment-based methods like XLogP3.[5]

-

Topological Polar Surface Area (TPSA): Calculated based on the summation of surface contributions of polar atoms.[6]

-

Hydrogen Bond Donors and Acceptors: Counted directly from the molecular structure.

-

Rotatable Bonds: The number of bonds that allow free rotation is counted, which influences conformational flexibility.

-

Aqueous Solubility (logS): Predicted using models that often incorporate logP and TPSA values.

-